m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride
Description
The compound “m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride” is a structurally complex derivative of m-toluidine. Its core structure consists of a meta-substituted toluidine backbone modified with a trifluoromethyl (-CF₃) group, a chlorine atom at the 6-position, and an imidazolin-2-yl substituent attached to the nitrogen atom.
Properties
CAS No. |
102396-01-0 |
|---|---|
Molecular Formula |
C10H10Cl2F3N3 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClF3N3.ClH/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;/h1-2,5H,3-4H2,(H2,15,16,17);1H |
InChI Key |
BGDJBXZOHXUEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- Common Reagents and Conditions:
- Common oxidants include potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents like sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) are used. Substitution: Chlorination reactions often use thionyl chloride (SOCl2
) or phosphorus pentachloride (PCl5
).Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Mechanistic and Application Insights
BRAM/m-toluidine : Exhibits dual functionality as an antimicrobial and staining agent. Its mechanism involves disrupting microbial cell walls, akin to ketoconazole, while its staining properties rival crystal violet and methylene blue .
Tizanidine HCl : The imidazolinyl group enables central α₂-adrenergic agonism, reducing spasticity via spinal/supraspinal pathways . This contrasts with the target compound, whose imidazolinyl group may instead target microbial systems.
Fluazinam : The trifluoromethyl and nitro groups enhance pesticidal activity by inhibiting fungal mitochondrial respiration . The target compound’s CF₃ group may similarly enhance bioactivity but lacks nitro substituents.
m-Toluidine : Lacks functional groups (Cl, CF₃, imidazolinyl) critical for advanced biological activity, limiting its use to industrial synthesis .
Biological Activity
Structure
The chemical structure of m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride can be described as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 253.64 g/mol
- IUPAC Name : 6-chloro-N-(2-imidazolin-2-yl)-m-toluidine trifluoride hydrochloride
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 150–155 °C |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
Antimicrobial Activity
Table 1: Antimicrobial Activity of m-Toluidine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| m-Toluidine (derivative) | 12.5 | Klebsiella pneumoniae |
| 6-chloro-N-(2-imidazolin-2-yl) | 15 | Pseudomonas aeruginosa |
| Other derivatives | 30 | E. coli |
Cytotoxic Effects
Case Study: Cytotoxicity Testing
A study assessed the cytotoxic potential of m-Toluidine derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) as a base. Reaction progress is monitored using thin-layer chromatography (TLC). After completion, triethylammonium chloride byproducts are removed via filtration, and the product is purified using column chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm substituent positions and purity. X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in analogous phosphazene derivatives . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity >95%.
Q. What safety protocols are essential for handling this compound?
- Methodology : Follow OSHA guidelines for handling halogenated amines and hydrochlorides. Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid inhalation/contact. Waste disposal must comply with local regulations for halogenated organic compounds. Refer to safety data sheets (SDS) for analogous compounds, such as m-toluidine derivatives .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in cancer cell lines?
- Methodology : Use in vitro assays on colon cancer cell lines (e.g., HCT-116, HT29) to assess cytotoxicity. Conduct MTT assays to measure cell viability after 48–72 hours of exposure. Establish dose-response curves (IC₅₀ values) and compare with control compounds. Statistical analysis (e.g., Student’s t-test, ANOVA) should validate significance (p < 0.05) .
Q. What experimental approaches are used to study its interaction with ion channels or receptors?
- Methodology : Employ whole-cell patch-clamp recordings in voltage-clamp mode to investigate effects on hyperpolarization-activated cation currents (Iₕ). Use pharmacological blockers (e.g., TTX, Ba²⁺) to isolate currents. Analyze activation kinetics via exponential fitting of current traces. Normalize amplitudes to control conditions and apply statistical tools like GraphPad Prism .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology : Synthesize analogs with variations in the trifluoromethyl, chloro, or imidazolinyl groups. Test these analogs in bioassays (e.g., receptor binding, enzyme inhibition) to identify critical substituents. For example, replacing chlorine with bromine may enhance lipophilicity, while modifying the imidazoline ring could alter receptor affinity .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology : Cross-validate experimental conditions (e.g., cell line origin, passage number, culture media). Compare assay parameters such as incubation time, drug concentration, and endpoint measurements (e.g., ATP vs. resazurin-based viability). Replicate conflicting studies under standardized protocols and perform meta-analyses to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
